molecular formula C7H13F2NO B12278137 1-(Aminomethyl)-3,3-difluorocyclohexanol

1-(Aminomethyl)-3,3-difluorocyclohexanol

Cat. No.: B12278137
M. Wt: 165.18 g/mol
InChI Key: JIFPGOVWBADNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-3,3-difluorocyclohexanol is a chemical compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclohexanol ring

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-difluorocyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone, while substitution reactions can introduce various functional groups onto the cyclohexanol ring .

Scientific Research Applications

1-(Aminomethyl)-3,3-difluorocyclohexanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3,3-difluorocyclohexanol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, influencing their activity. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclohexanol
  • 3,3-Difluorocyclohexanol
  • 1-(Aminomethyl)-3-fluorocyclohexanol

Comparison: 1-(Aminomethyl)-3,3-difluorocyclohexanol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity, making it a valuable compound for various applications .

Biological Activity

1-(Aminomethyl)-3,3-difluorocyclohexanol, also known as DFH-1, is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms on a cyclohexanol structure, which may influence its interaction with biological systems. This article reviews the biological activity of DFH-1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of DFH-1. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays indicated that DFH-1 inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that DFH-1 may serve as a potential lead compound for the development of new antimicrobial agents.

Antiviral Activity

Research has also explored the antiviral potential of DFH-1. In a study investigating its effects on influenza virus replication, DFH-1 demonstrated a dose-dependent reduction in viral titers. The compound was effective at concentrations as low as 10 µM, indicating its potential utility in antiviral therapies.

Enzyme Inhibition

DFH-1's biological activity is partly attributed to its ability to inhibit specific enzymes involved in microbial metabolism. For instance, it has been identified as an inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By targeting DHPS, DFH-1 disrupts the synthesis of folate, leading to impaired bacterial growth.

Interaction with Cell Membranes

The presence of fluorine atoms in DFH-1 may enhance its lipophilicity, allowing it to interact more effectively with cell membranes. This interaction can disrupt membrane integrity and lead to increased permeability, which may contribute to its antimicrobial effects.

Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a controlled laboratory study, DFH-1 was tested against MRSA strains isolated from clinical samples. The results indicated that DFH-1 was able to reduce biofilm formation by up to 70% at a concentration of 32 µg/mL. This property is particularly important as biofilm-associated infections are notoriously difficult to treat.

Case Study 2: Influenza Virus Inhibition

A study conducted on human lung epithelial cells infected with the influenza virus showed that treatment with DFH-1 significantly reduced viral replication by approximately 80% compared to untreated controls. This suggests that DFH-1 may have therapeutic potential in treating influenza infections.

Toxicity and Safety Profile

While the biological activities of DFH-1 are promising, it is essential to consider its toxicity profile. Preliminary toxicity studies indicate that DFH-1 exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully assess its safety for clinical use.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

1-(aminomethyl)-3,3-difluorocyclohexan-1-ol

InChI

InChI=1S/C7H13F2NO/c8-7(9)3-1-2-6(11,4-7)5-10/h11H,1-5,10H2

InChI Key

JIFPGOVWBADNSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)(CN)O

Origin of Product

United States

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